1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

Catalog No.
S1902352
CAS No.
495415-51-5
M.F
C12H18F3NO4
M. Wt
297.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperid...

CAS Number

495415-51-5

Product Name

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid

Molecular Formula

C12H18F3NO4

Molecular Weight

297.27 g/mol

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15/h4-7H2,1-3H3,(H,17,18)

InChI Key

NECZIICXICWRHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(F)(F)F

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid, with the chemical formula C₁₂H₁₈F₃NO₄ and CAS number 84358-13-4, is a piperidine derivative characterized by the presence of a tert-butoxycarbonyl group and a trifluoromethyl group. This compound appears as a white to almost white solid and has a melting point ranging from 149°C to 153°C . Its structural configuration contributes to its reactivity and biological properties.

Due to its functional groups:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding piperidine-4-carboxylic acid.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it useful in synthesizing other derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable intermediates in organic synthesis.

Several synthesis methods have been reported for 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid:

  • Direct Alkylation: The trifluoromethyl group can be introduced via alkylation of piperidine derivatives.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can lead to the formation of the carboxylic acid functionality.
  • Protective Group Strategies: The tert-butoxycarbonyl group is often introduced as a protective group for amines during multi-step syntheses.

This compound finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
  • Organic Synthesis: It is used as a building block for more complex organic molecules.
  • Material Science: Its derivatives may be explored for use in polymers or specialty materials due to their unique properties.

Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Boc-isonipecotic AcidPiperidine ring with Boc groupUsed in neuropharmacology studies
4-Piperidinecarboxylic AcidSimple carboxylic acidLacks trifluoromethyl group
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylateSodium salt formIncreased solubility and bioavailability
1-(tert-butoxycarbonyl)-3-trifluoromethylpiperidine-4-carboxylic AcidDifferent position of trifluoromethylPotentially different biological activity

The uniqueness of 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid

Dates

Modify: 2023-08-16

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